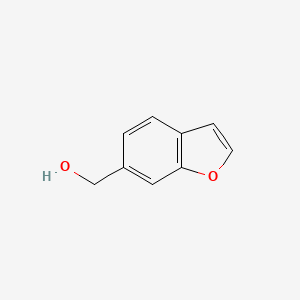

Benzofuran-6-ylmethanol

Vue d'ensemble

Description

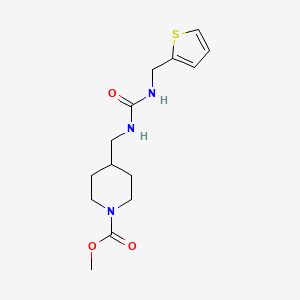

Benzofuran-6-ylmethanol is a chemical compound with the molecular formula C9H8O2 . It contains a total of 20 bonds, including 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 furane .

Synthesis Analysis

The synthesis of this compound involves various methods. Some of these methods include the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans . Other methods involve the use of palladium nanoparticles for a one-pot synthesis via Sonogashira cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound consists of 8 Hydrogen atoms, 9 Carbon atoms, and 2 Oxygen atoms . The molecular weight of this compound is 148.16 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, it can undergo reactions with calcium carbide to produce methyl-substituted benzofuran rings . It can also participate in reactions involving nickel-catalyzed intramolecular nucleophilic addition .Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Natural Source and Bioactivity

Benzofuran compounds, including Benzofuran-6-ylmethanol, are widespread in nature and exhibit strong biological activities like anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Recent discoveries include macrocyclic benzofuran compounds with anti-hepatitis C virus activity, expected to be effective therapeutic drugs for hepatitis C. Advanced methods for constructing benzofuran rings have been developed, aiding in the synthesis of complex benzofuran compounds for pharmaceutical applications (Miao et al., 2019).

Antimicrobial Applications

Benzofuran derivatives, such as this compound, have been identified as suitable structures in the development of antimicrobial agents. They are found in natural products and synthetic compounds with a range of biological and pharmacological applications. Benzofuran derivatives have shown efficacy in treating skin diseases like cancer or psoriasis. This scaffold is emerging as a pharmacophore for designing antimicrobial agents active against various clinically approved targets (Hiremathad et al., 2015).

Anticancer Activity

Benzofuran derivatives, including this compound, have drawn significant attention due to their diverse pharmacological profiles, particularly in anticancer activity. Novel series of benzofuran substituted chalcones have shown promising antitumor activity against human breast and prostate cancer cell lines (Coskun et al., 2016).

Synthesis and Characterization

Research into natural products containing benzofuran, including this compound, has seen significant growth. These compounds exhibit various biological activities, leading to increased attention from synthetic organic chemists. The review by Heravi et al. highlights the synthesis, origins, structures, and biological potencies of benzofuran-containing natural products (Heravi et al., 2017).

Safety and Hazards

Benzofuran-6-ylmethanol is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Orientations Futures

Benzofuran and its derivatives, including Benzofuran-6-ylmethanol, are emerging as important scaffolds for the development of new therapeutic agents . They have shown potential in the treatment of various diseases, including skin diseases such as cancer or psoriasis . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing new synthesis methods .

Propriétés

IUPAC Name |

1-benzofuran-6-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYSQZXILSLIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2673956.png)

![2-Chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethanone](/img/structure/B2673960.png)

![2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one](/img/structure/B2673964.png)

![1-(benzo[d]isoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide](/img/structure/B2673975.png)

![2-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxidanylidene-ethyl]sulfanyl-9-methyl-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2673977.png)